Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine
Overview
Description
“Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine” is a chemical compound with the CAS Number: 1339836-45-1 . It has a molecular weight of 216.33 . The IUPAC name for this compound is N1- (2-aminoethyl)-N~1~- [2- (4-morpholinyl)ethyl]-1,2-ethanediamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine” is 1S/C10H24N4O/c11-1-3-13 (4-2-12)5-6-14-7-9-15-10-8-14/h1-12H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine” is a liquid at room temperature . It has a molecular weight of 216.33 .Scientific Research Applications
1. Applications in Microemulsions and Kinetics Studies
Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine, due to its morpholine component, has been studied in microemulsions, particularly focusing on the kinetics of nitroso group transfer from alkyl nitrites to secondary amines, including morpholine. The research demonstrated that these reactions occur in the aqueous pseudophase and the surfactant film of the microemulsion system, providing insight into the reactivity of amines in such specialized environments (García‐Río et al., 1996).
2. Role in Synthesis of Pharmaceutical Compounds
Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine derivatives have been synthesized for pharmaceutical purposes. For instance, bis(β-aminoketones) II including bis(morpholino) derivatives were synthesized and studied for their biological activity, highlighting the compound's potential in drug development and pharmacological research (Agababyan et al., 1991).
3. Electrochemical Properties in Ionic Liquids
The compound's derivatives, specifically those involving morpholine, have been examined for their electrochemical properties. For example, research on N-(2-methoxyethyl)-substituted morpholinium-based ionic liquids revealed insights into their conductivity and ion transport properties, suggesting applications in electrochemistry and materials science (Komayko et al., 2018).
4. Contributions to Materials Chemistry
Morpholine and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives have shown significant potential in materials chemistry. These derivatives exhibited high levels of accumulation in melanoma cells and displayed notable cytotoxicity, indicating their use in targeted therapies and drug delivery systems (Jin et al., 2018).
5. Utility in pH Control and Buffer Solutions
Derivatives of Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine, like morpholine, have been utilized in creating buffer solutions for pH control in various applications, including starch gel electrophoresis. These compounds provide a range of pH values, offering versatility in biochemical and analytical procedures (Clayton & Tretiak, 1972).
Safety and Hazards
“Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine” is classified as dangerous according to the GHS05 and GHS07 pictograms . The hazard statements associated with this compound include H302, H312, H314, H332, and H335 . These indicate that the compound is harmful if swallowed or inhaled, causes skin and eye burns, and may cause respiratory irritation .
properties
IUPAC Name |
N'-(2-aminoethyl)-N'-(2-morpholin-4-ylethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4O/c11-1-3-13(4-2-12)5-6-14-7-9-15-10-8-14/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZADZZMQPMKFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(CCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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